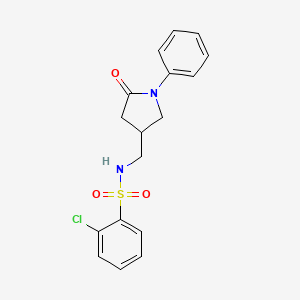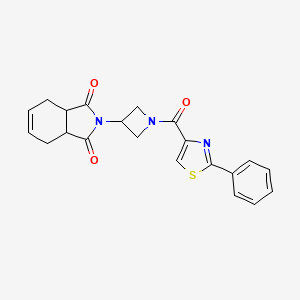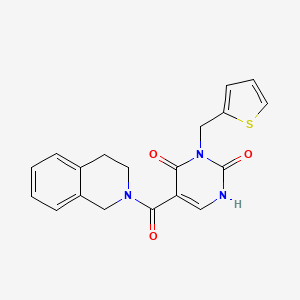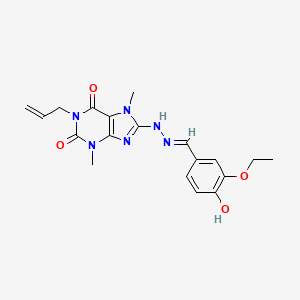![molecular formula C16H9Cl2NO3S B2968932 (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 917607-22-8](/img/structure/B2968932.png)
(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione, also known as 5E-DCT, is a synthetic molecule with a wide range of applications in scientific research. It is a member of the thiazolidinedione family of compounds, and is used in a variety of biological and chemical processes. 5E-DCT has been studied for its ability to act as an antioxidant, as a chelator of metals, and as a biochemical reagent. In addition, 5E-DCT has been used in a variety of laboratory experiments, and has been found to be a useful tool in the study of a variety of biological processes.
Applications De Recherche Scientifique
(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione has been used in a variety of scientific research applications. It has been studied as an antioxidant, a chelator of metals, and a biochemical reagent. This compound has been used to study the effects of oxidative stress in cells, and it has been found to be effective in scavenging reactive oxygen species. In addition, this compound has been used to study the effects of metal ions on biological processes, and it has been found to be effective in chelating metals such as copper, zinc, and iron. Furthermore, this compound has been used as a biochemical reagent in a variety of laboratory experiments, and it has been found to be a useful tool in the study of a variety of biological processes.
Mécanisme D'action
The mechanism of action of (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione is not yet fully understood. However, it is believed that this compound acts as an antioxidant by scavenging reactive oxygen species, and as a chelator of metals by binding to metal ions and preventing them from participating in biochemical reactions. Additionally, this compound has been found to interact with certain enzymes, which suggests that it may also act as a biochemical reagent.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to have antioxidant and metal-chelating properties, and it has been found to interact with certain enzymes. Additionally, this compound has been found to have an inhibitory effect on some enzymes, which suggests that it may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, this compound has been found to be a useful tool in the study of a variety of biological processes, making it a valuable tool for scientists. The limitations of using this compound in laboratory experiments include its lack of specificity, its potential toxicity, and its potential to interfere with certain biochemical processes.
Orientations Futures
The potential future directions for (5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione include further research into its antioxidant and metal-chelating properties, as well as its potential applications in the treatment of certain diseases. Additionally, this compound could be used in the development of new drugs and drug delivery systems. Furthermore, this compound could be used to study the effects of oxidative stress on cells, and it could be used to develop new methods for the detection of metals in biological systems. Finally, this compound could be used to develop new methods for the study of biochemical processes.
Méthodes De Synthèse
(5E)-5-{[2-(2,4-dichlorophenoxy)phenyl]methylidene}-1,3-thiazolidine-2,4-dione can be synthesized using a variety of methods. The most common method involves the use of a palladium-catalyzed reaction between 2,4-dichlorophenoxyacetaldehyde and thiourea. This reaction produces a mixture of this compound and its isomer, 5Z-DCT. The mixture can then be separated using column chromatography to obtain pure this compound. Other methods for synthesizing this compound include the use of a copper-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and thiourea, as well as the use of a palladium-catalyzed reaction between 2,4-dichlorophenoxyacetic acid and thiourea.
Propriétés
IUPAC Name |
(5E)-5-[[2-(2,4-dichlorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-6-13(11(18)8-10)22-12-4-2-1-3-9(12)7-14-15(20)19-16(21)23-14/h1-8H,(H,19,20,21)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METPZWLXKKBBOY-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)OC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B2968851.png)
![2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2968853.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)
![4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2968862.png)
![[(1R,3S)-3-(Chloromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2968863.png)

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)
![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)

